Solubility data of 2-Ethoxy-2-phenylacetonitrile in organic solvents
Solubility data of 2-Ethoxy-2-phenylacetonitrile in organic solvents
An In-Depth Technical Guide to the Solubility of 2-Ethoxy-2-phenylacetonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that influences every stage of the drug development lifecycle, from synthesis and purification to formulation and bioavailability. 2-Ethoxy-2-phenylacetonitrile, a molecule with potential applications in organic synthesis and as a precursor for more complex pharmaceutical compounds, is no exception. This technical guide provides a comprehensive framework for understanding, experimentally determining, and theoretically predicting the solubility of 2-Ethoxy-2-phenylacetonitrile in various organic solvents. Eschewing a simple data sheet, this document delves into the underlying principles of solubility, offers detailed experimental protocols, and explores the application of thermodynamic models for predictive analysis.
Introduction: The Significance of Solubility in the Context of 2-Ethoxy-2-phenylacetonitrile
2-Ethoxy-2-phenylacetonitrile possesses a unique molecular structure, combining a polar nitrile group and an ether linkage with a nonpolar phenyl ring. This amphiphilic nature suggests a complex solubility profile that is highly dependent on the choice of solvent. Understanding this profile is paramount for several key processes in pharmaceutical development and chemical synthesis[1][2]:
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Reaction Optimization: The choice of solvent can significantly impact reaction kinetics, yield, and impurity profiles. A solvent in which reactants are highly soluble can lead to a more homogeneous reaction mixture and improved outcomes.
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Crystallization and Purification: The purification of 2-Ethoxy-2-phenylacetonitrile, likely a solid at room temperature, will heavily rely on crystallization techniques. This requires a solvent system where the compound exhibits high solubility at elevated temperatures and low solubility at lower temperatures to maximize yield and purity[1].
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Formulation Development: For any potential therapeutic application, understanding the solubility in various pharmaceutically acceptable solvents is a prerequisite for developing a stable and bioavailable dosage form[3].
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Analytical Method Development: Techniques such as High-Performance Liquid Chromatography (HPLC) require the analyte to be fully dissolved in the mobile phase. Knowledge of suitable solvents is therefore essential for developing accurate and robust analytical methods[4].
Given the scarcity of published experimental solubility data for 2-Ethoxy-2-phenylacetonitrile, this guide will equip the researcher with the foundational knowledge and practical methodologies to generate this critical data.
Theoretical Framework: Predicting Solubility Behavior
Before embarking on experimental measurements, a theoretical understanding of the factors governing solubility can guide solvent selection and experimental design. The age-old adage of "like dissolves like" serves as a useful starting point, emphasizing that substances with similar intermolecular forces are more likely to be soluble in one another[2].
The solubility of 2-Ethoxy-2-phenylacetonitrile in a given solvent will be determined by the balance of the following intermolecular interactions:
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Dipole-Dipole Interactions: The nitrile (C≡N) and ether (C-O-C) groups impart a significant dipole moment to the molecule. Polar solvents, such as acetonitrile and acetone, will readily engage in these interactions, likely leading to good solubility.
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Van der Waals Forces: The phenyl ring and the ethyl group are nonpolar and will interact primarily through London dispersion forces. Nonpolar solvents like toluene and hexane will favor these interactions.
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Hydrogen Bonding: While 2-Ethoxy-2-phenylacetonitrile does not possess a hydrogen bond donor, the nitrogen of the nitrile and the oxygen of the ether can act as hydrogen bond acceptors. Protic solvents like ethanol and methanol can, therefore, solvate the molecule through hydrogen bonding, which is expected to contribute positively to its solubility.
A qualitative prediction of solubility can be made by considering the overall polarity of the solvents.
Table 1: Predicted Qualitative Solubility of 2-Ethoxy-2-phenylacetonitrile in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetonitrile, Acetone, DMSO | High | Strong dipole-dipole interactions with the nitrile and ether groups. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate to High | Hydrogen bonding with the nitrile and ether groups, in addition to dipole-dipole interactions. |
| Nonpolar Aromatic | Toluene, Benzene | Moderate | Favorable π-stacking and van der Waals interactions with the phenyl ring. |
| Nonpolar Aliphatic | Hexane, Heptane | Low | Dominated by weak van der Waals forces, which may not be sufficient to overcome the crystal lattice energy of the solute. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | "Like dissolves like" principle; ether functionality in both solute and solvent. |
Experimental Determination of Solubility: A Step-by-Step Protocol
The most reliable method for obtaining solubility data is through direct experimental measurement. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a solvent at a given temperature[1].
Materials and Equipment
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2-Ethoxy-2-phenylacetonitrile (solid, of known purity)
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Selected organic solvents (analytical grade or higher)
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Analytical balance (± 0.1 mg)
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Thermostatic shaker bath or incubator with orbital shaking capabilities (± 0.1 °C)
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Vials with screw caps and PTFE septa (e.g., 20 mL scintillation vials)
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Syringes and syringe filters (e.g., 0.22 µm PTFE)
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Volumetric flasks and pipettes
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Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer, or GC-FID)
Experimental Workflow
The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of 2-Ethoxy-2-phenylacetonitrile.
Caption: Experimental workflow for solubility determination using the shake-flask method.
Detailed Protocol
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Preparation of Saturated Solutions:
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To a series of glass vials, add an excess amount of solid 2-Ethoxy-2-phenylacetonitrile. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.
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Accurately add a known volume or mass of the desired organic solvent to each vial.
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Securely cap the vials.
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Equilibration:
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Place the vials in a thermostatic shaker set to the desired temperature (e.g., 298.15 K or 25 °C).
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Agitate the vials for a sufficient duration to ensure that equilibrium is reached. This can range from 24 to 72 hours. A preliminary kinetic study can be performed to determine the optimal equilibration time.
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-
Sampling and Sample Preparation:
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After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 12 hours to allow the excess solid to settle.
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Carefully withdraw a known volume of the clear supernatant using a syringe.
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Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed vial to remove any undissolved microparticles. The filter material should be chemically compatible with the solvent.
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Determine the mass of the filtered solution.
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Alternatively, for analysis by techniques like HPLC, a known volume of the filtered solution can be accurately diluted with a suitable solvent in a volumetric flask.
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-
Quantification:
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Analyze the concentration of 2-Ethoxy-2-phenylacetonitrile in the diluted sample using a pre-validated and calibrated analytical method. HPLC with UV detection is often a suitable choice for aromatic compounds.
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The solubility can then be expressed in various units, such as g/L, mg/mL, or mole fraction.
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Thermodynamic Modeling: A Predictive Approach
In the absence of experimental data, or to extrapolate to different conditions, thermodynamic models can be powerful predictive tools[5][6]. The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group-contribution method that is particularly useful for predicting the solubility of organic compounds when experimental data is limited[7][8][9].
The Principle of the UNIFAC Model
The UNIFAC model calculates the activity coefficient of a molecule in a solution based on the functional groups that make up the molecule[8]. It assumes that the properties of a mixture are the sum of the contributions of its constituent functional groups. The activity coefficient is a measure of the deviation from ideal behavior, and it is directly related to solubility.
The solubility of a solid in a liquid can be described by the following equation:
ln(x) = [ΔHfus / R] * [(1/Tfus) - (1/T)] - ln(γ)
where:
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x is the mole fraction solubility
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ΔHfus is the enthalpy of fusion of the solute
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Tfus is the melting point of the solute
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T is the temperature of the solution
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R is the ideal gas constant
-
γ is the activity coefficient of the solute in the solvent, which can be predicted by the UNIFAC model.
Applying the UNIFAC Model to 2-Ethoxy-2-phenylacetonitrile
To apply the UNIFAC model, the molecule is broken down into its constituent functional groups. For 2-Ethoxy-2-phenylacetonitrile, these would be:
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ACH: Aromatic carbon-hydrogen (from the phenyl ring)
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AC: Aromatic carbon (the carbon attached to the rest of the molecule)
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CH3: Aliphatic methyl group
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CH2: Aliphatic methylene group
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CH: Aliphatic methine group
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O: Ether oxygen
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CCN: The cyano group attached to a carbon
The UNIFAC model uses pre-existing parameters for the interactions between these various groups to calculate the activity coefficient (γ).
The following diagram outlines the logical process for predicting solubility using the UNIFAC model.
Caption: Logical workflow for solubility prediction using the UNIFAC model.
While powerful, the accuracy of the UNIFAC model is dependent on the availability and quality of the group interaction parameters. For novel combinations of functional groups, these parameters may not be available, and the model's predictions should be treated as estimates to be confirmed by experimental data.
Conclusion
The solubility of 2-Ethoxy-2-phenylacetonitrile in organic solvents is a critical dataset for its synthesis, purification, and potential application in drug development. This guide has provided a comprehensive overview of the theoretical principles governing its solubility, a detailed, actionable protocol for its experimental determination via the shake-flask method, and an introduction to the predictive power of the UNIFAC thermodynamic model. By combining theoretical understanding with rigorous experimental work, researchers can generate the high-quality solubility data necessary to accelerate their research and development efforts.
References
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Gomez, B. et al. (2025, November 21). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link]
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Ali, A. et al. (2024, September 19). Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol) and ethylene glycol at different temperatures. PMC. [Link]
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U.S. Environmental Protection Agency. (2025, October 15). 2-(2-Phenylethoxy)acetonitrile Properties. [Link]
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Unknown Author. (2022). Thermodynamic modeling of gas solubility in ionic liquids using equations of state. [Link]
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Burger, A. et al. (n.d.). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. PMC. [Link]
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Shishkin, I. et al. (2025, December 23). Determination of Energy Interaction Parameters for the UNIFAC Model Based on Solvent Activity Coefficients in Benzene–D2EHPA and Toluene–D2EHPA Systems. MDPI. [Link]
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Povarov, V. & Efimov, I. (2025, November 12). Use of the UNIFAC model in the calculation of physicochemical properties of ecotoxicants for technological and ecoanalytical purposes. Ghent University Academic Bibliography. [Link]
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